molecular formula C15H18N4O5S2 B2609498 N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1203344-76-6

N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B2609498
CAS RN: 1203344-76-6
M. Wt: 398.45
InChI Key: LOUKSSJBFFXFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H18N4O5S2 and its molecular weight is 398.45. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative and Anti-HIV Activity

Research on derivatives of piperazino-benzothiazoles, including sulfonamide derivatives and benzothiazole-containing compounds, has shown significant antiproliferative activity against a range of human tumor-derived cell lines. Specifically, certain compounds demonstrated remarkable effects on human splenic B-lymphoblastoid cells and human acute B-lymphoblastic leukemia cell lines. However, these derivatives did not exhibit activity against HIV-1 and HIV-2, highlighting their selective therapeutic potential in oncology (Al-Soud et al., 2010).

Antimicrobial Activities

The synthesis of azole derivatives starting from furan-2-carbohydrazide has led to compounds displaying antimicrobial activities. Through structural modifications and characterization, some of these derivatives showed activity against various microorganisms, indicating their potential use in addressing infectious diseases (Başoğlu et al., 2013).

QSAR and Molecular Design

Quantitative structure-activity relationship (QSAR) studies on benzothiazoles derived substituted piperazine derivatives have provided insights into the molecular design and optimization of therapeutic agents. Theoretical investigations have helped in predicting the biological activity of these compounds, guiding the synthesis of more potent and selective molecules (Al-Masoudi et al., 2011).

Neuroinflammation Imaging

A novel derivative was developed for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. This compound showed binding affinity comparable to known CSF1R inhibitors and demonstrated specificity and potential for in vivo visualization of neuroinflammatory processes, which is crucial for understanding and treating neurodegenerative diseases (Lee et al., 2022).

Anticancer Evaluation

Compounds with a piperazine substituent attached to the 1,3-thiazole cycle have been identified to possess significant anticancer activity against a variety of cancer cell lines. This highlights the therapeutic potential of such derivatives in oncology, particularly for compounds demonstrating high activity across different cancer types (Turov, 2020).

properties

IUPAC Name

N-[4-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5S2/c1-26(22,23)19-6-4-18(5-7-19)13(20)9-11-10-25-15(16-11)17-14(21)12-3-2-8-24-12/h2-3,8,10H,4-7,9H2,1H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUKSSJBFFXFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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